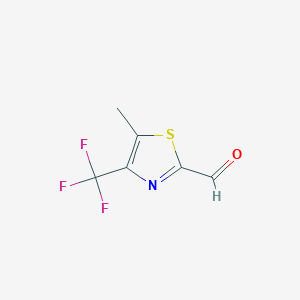

5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c1-3-5(6(7,8)9)10-4(2-11)12-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERDXSCGFQZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 2-position. These substitutions contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant pathogens like MRSA and E. coli. The presence of the trifluoromethyl group is believed to enhance this activity by improving the compound's interaction with microbial membranes .

Antitumor Activity

Thiazole compounds are recognized for their anticancer potential. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The structure-activity relationship indicates that specific substitutions on the thiazole ring significantly influence antitumor efficacy .

Anticonvulsant Activity

Recent investigations into thiazole-based compounds have revealed anticonvulsant properties. For example, certain derivatives have been shown to possess effective doses lower than standard medications like ethosuximide, highlighting their potential as alternative treatments for epilepsy .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various bacterial strains. Results indicated that some compounds exhibited MIC values lower than traditional antibiotics, making them promising candidates for further development in treating resistant infections .

- Antitumor Screening : In vitro assays tested the anticancer activity of thiazole derivatives against HepG-2 cell lines. Compounds were synthesized with varying substitutions on the thiazole ring, revealing that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Aldehyde Functionality : Critical for forming covalent interactions with target proteins.

- Methyl Substitutions : Influence the overall potency against microbial and cancerous cells.

Scientific Research Applications

Organic Synthesis

5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Medicinal Chemistry

This compound has shown potential as a drug candidate targeting microbial and fungal infections. Its unique structure allows it to interact with biological macromolecules effectively. Notable applications include:

- Antimicrobial Activity : Exhibiting antifungal properties against plant pathogens.

- Antiviral Properties : Demonstrated effectiveness against flavivirus infections in vitro.

- Antitumor Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Antifungal Efficacy

Research indicates that derivatives of 5-Methyl-4-(trifluoromethyl)-1,3-thiazole effectively inhibit fungal growth. For instance, a study highlighted its use as a protective agent for crops against common pathogens.

Antiviral Activity

In antiviral assays against yellow fever virus, modifications to the compound's structure enhanced its selectivity and potency. This suggests that structural optimization could lead to the development of non-toxic antiviral drugs.

Antitumor Activity

Several derivatives have been tested for cytotoxicity against various cancer cell lines. A notable finding was that certain compounds exhibited IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating their potential efficacy in cancer therapy.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antifungal Efficacy | Derivatives inhibited fungal growth effectively in agricultural settings. |

| Antiviral Properties | Structural modifications improved selectivity against flavivirus infections. |

| Cytotoxicity Against Cancer | Some thiazole derivatives showed IC50 values lower than doxorubicin against cancer cell lines. |

Comparison with Similar Compounds

4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

- Molecular Formula: C₅H₂F₃NOS

- Molecular Weight : 185.14 g/mol

- Key Differences: Lacks the methyl group at position 5, reducing steric bulk.

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde

- Molecular Formula: C₁₂H₉F₃NOS

- Molecular Weight : 271.26 g/mol

- Key Differences : Incorporates a 4-(trifluoromethyl)phenyl substituent at position 2 instead of an aldehyde. The bulky aromatic group enhances π-π stacking interactions, making it suitable for materials science applications. However, the aldehyde’s absence limits its use in nucleophilic addition reactions .

[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol

- Molecular Formula: C₆H₆F₃NOS

- Molecular Weight : 197.18 g/mol

- Key Differences : Replaces the aldehyde with a hydroxymethyl group. The alcohol functionality reduces electrophilicity but increases hydrogen-bonding capacity, favoring solubility in polar solvents. This compound may serve as an intermediate in redox-driven syntheses .

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic Acid

- Molecular Formula : C₁₂H₉F₃N₂O₂S

- Molecular Weight : 302.27 g/mol

- Key Differences: Features a carboxylic acid at position 4 and an anilino group at position 2. The carboxylic acid introduces pH-dependent solubility and ionic character, while the anilino group may enhance binding to biological targets (e.g., enzymes) .

Physicochemical Properties and Reactivity

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde typically involves three main stages:

- Chlorination of trifluoroacetic ethyl acetoacetate to form a chlorinated intermediate.

- Cyclization with thioacetamide in an alcoholic solvent to form the thiazole ring.

- Functional group transformation (hydrolysis or reduction) to yield the aldehyde functionality at the 2-position of the thiazole ring.

These steps are often performed sequentially in a one-pot or multi-step process, with careful control of reaction parameters to optimize yield and purity.

Chlorination Step

Reagents and Conditions

- The chlorination of trifluoroacetic ethyl acetoacetate is a critical step, traditionally carried out using chlorine gas at low temperatures or chlorosulfuric acid as a chlorinating agent.

- Using chlorosulfuric acid has been shown to improve control over the reaction, reducing by-product formation and simplifying purification.

Optimized Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (chlorosulfuric acid : trifluoroacetic ethyl acetoacetate) | 0.92 - 0.98 : 1.00 | Slight deficiency of chlorosulfuric acid preferred |

| Addition temperature | -15 °C to -5 °C | Slow dropwise addition to control reaction rate |

| Addition time | 1/5 to 1/6 of total holding time | Ensures gradual reaction progress |

| Holding temperature | 5 °C to 15 °C | Post-addition reaction temperature |

| Holding time | 10 to 18 hours | Ensures completion of chlorination |

| By-product content (2,2-dichloro derivative) | <0.3% (GC detection) | Low by-product content indicates good control |

Outcome and Purification

- After chlorination, vacuum distillation is used to recover unreacted starting material at mild conditions (~35 °C/10 mmHg).

- The chlorinated residue is directly used in the next step without further purification, improving process efficiency.

Cyclization with Thioacetamide

Reaction Medium

- The cyclization to form the thiazole ring is conducted in absolute ethanol (dehydrated alcohol), which is a non-toxic, easily recoverable solvent.

- This avoids the use of more toxic or difficult-to-recycle solvents such as acetic acid, dimethylformamide (DMF), or acetonitrile.

Reaction Conditions

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (thioacetamide : chlorinated ester) | 1.02 - 1.06 : 1.00 | Slight excess of thioacetamide |

| Solvent volume ratio (ethanol : chlorinated ester) | 2.0 - 3.2 times by weight | Ensures complete dissolution and reaction |

| Temperature | Reflux (~78 °C) | Maintained by heating under stirring |

| Reaction time | 8 to 12 hours | Sufficient for complete cyclization |

Advantages

- The reaction produces a mixture of 2-methyl-4-trifluoromethylthiazole-5-ethyl formate and its hydrochloride salt.

- Avoids the use of acid binding agents or dehydrating agents such as triethylamine, acetic anhydride, mesyl chloride, or thionyl chloride.

- Simplifies post-reaction processing by eliminating the need for neutralization, organic solvent extraction, or chromatography.

Hydrolysis and Conversion to Aldehyde

- Following cyclization, hydrolysis of the ester group can be performed to yield the corresponding acid or further transformed to the aldehyde.

- Hydrolysis is conducted in the same ethanol solvent system, often by adding aqueous sodium hydroxide and refluxing for several hours.

- After hydrolysis, ethanol is recovered by vacuum distillation, and the mixture is acidified (e.g., with hydrochloric acid) to precipitate the product.

- The product is filtered, washed, and dried to yield a high-purity compound.

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC %) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Chlorination | ~90-95 | Not specified | - | High yield with controlled parameters |

| Cyclization | ~90-95 | Not specified | - | Efficient ring closure |

| Hydrolysis / Isolation | 91.7 - 92.2 | 98.7 - 99.0 | 163.5 - 166.0 | High purity and yield |

These data are derived from multiple embodiments reported in patent literature, demonstrating reproducibility and scalability for industrial applications.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid | -15 to 15 | 10-18 | ~90-95 | Vacuum distillation recovers unreacted material |

| Cyclization | Chlorinated ester + thioacetamide in ethanol | Reflux (~78) | 8-12 | ~90-95 | No toxic solvents or additives |

| Hydrolysis | Sodium hydroxide aqueous solution + acidification | Reflux | 3-5 | 91.7-92.2 | Ethanol recovered, product isolated |

Research Findings and Industrial Relevance

- The use of chlorosulfuric acid instead of chlorine gas or sulfuryl chloride improves selectivity, reduces hazardous by-products, and facilitates direct use of the chlorinated intermediate without vacuum rectification.

- Employing ethanol as the solvent for cyclization and hydrolysis steps reduces environmental impact and simplifies solvent recovery.

- The overall process achieves over 91% total recovery with product purity exceeding 98.5%, suitable for industrial scale synthesis.

- This method is particularly relevant for synthesizing intermediates for agricultural bactericides such as thifluzamide, highlighting its commercial significance.

Q & A

Q. What are the common synthetic routes for 5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde?

Answer: The compound is typically synthesized via condensation reactions involving thiazole precursors. A general procedure involves:

- Step 1: Reacting a trifluoromethyl-substituted thiazole intermediate with a methyl-containing aldehyde precursor under basic or acidic conditions.

- Step 2: Purification via column chromatography or recrystallization to isolate the carbaldehyde derivative. For example, analogous thiazole-carbaldehyde syntheses use Vilsmeier–Haack formylation (for introducing the aldehyde group) or condensation of thiazole-amine intermediates with carbonyl sources . Key Considerations:

- Solvent choice (e.g., DMF or THF) and temperature control (often 60–80°C) are critical for high yields .

- Monitoring reaction progress via TLC or HPLC ensures intermediate conversion .

Q. How is the compound characterized to confirm its structure and purity?

Answer: A combination of spectroscopic and analytical techniques is employed:

| Technique | Key Data | Example (From Analogous Compounds) |

|---|---|---|

| 1H NMR | Aldehyde proton resonance (~9.5–10.0 ppm), methyl group signals (~2.5 ppm) | δ 10.04 (s, 1H, CHO), 2.75 (s, 3H, CH3) |

| MS (EI) | Molecular ion peak ([M+1]+) matching theoretical mass | m/z: 305 (M+1) for a related thiazole |

| Elemental Analysis | C, H, N, S percentages within 0.3% of calculated values | C: 47.28% (found) vs. 47.35% (calc.) |

| Additional Methods: |

- IR spectroscopy to confirm aldehyde C=O stretch (~1700 cm⁻¹) .

- X-ray crystallography for unambiguous structural determination (e.g., SHELX refinement) .

Advanced Questions

Q. How can computational methods predict the reactivity of the carbaldehyde group in this compound?

Answer: Density Functional Theory (DFT) calculations and molecular docking studies are used to:

- Predict Electrophilicity: The aldehyde's electrophilic nature is quantified via Fukui indices, guiding nucleophilic addition reactions (e.g., with amines or hydrazines) .

- Binding Affinity Modeling: For biological applications, docking simulations (e.g., AutoDock Vina) assess interactions with target proteins, such as mPGES-1 for anti-inflammatory drug design . Example Workflow:

- Optimize geometry using B3LYP/6-31G(d).

- Calculate electrostatic potential maps to identify reactive sites.

- Validate with experimental reactivity data (e.g., regioselectivity in cross-coupling reactions) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Answer: Discrepancies between calculated and observed data (e.g., NMR shifts or elemental analysis) require:

- Multi-Technique Cross-Validation: Compare NMR, MS, and IR data to rule out impurities. For instance, unexpected peaks in 1H NMR may indicate residual solvent or byproducts .

- Crystallographic Clarification: Single-crystal XRD resolves ambiguities in regiochemistry or substituent positioning, as seen in related trifluoromethyl-thiazole structures .

- Isotopic Labeling: Use 13C-labeled precursors to trace carbon assignments in complex spectra .

Q. How can reaction yields be optimized when using this compound in heterocyclic condensations?

Answer: Yield optimization relies on:

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency, while Lewis acids (e.g., ZnCl2) improve imine formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize intermediates in Knoevenagel condensations .

- Temperature Gradients: Slow heating (e.g., 50°C → 120°C) minimizes side reactions during cyclization steps . Case Study:

- A 70% yield was achieved for a thiazole-carbaldehyde derivative using DMF as solvent and dropwise addition of aldehyde precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.